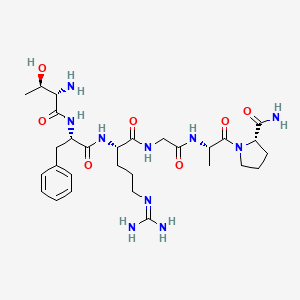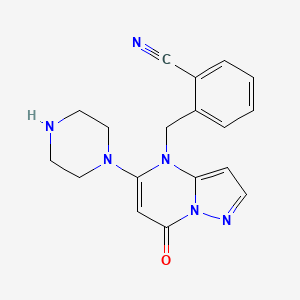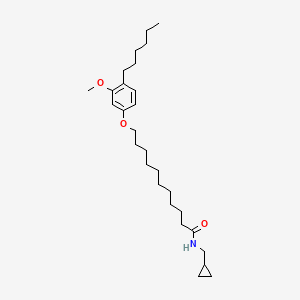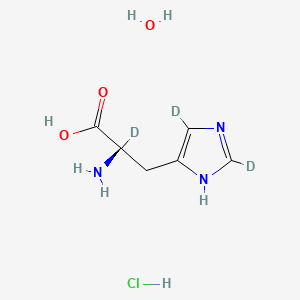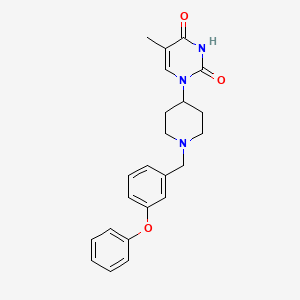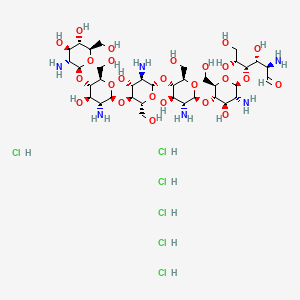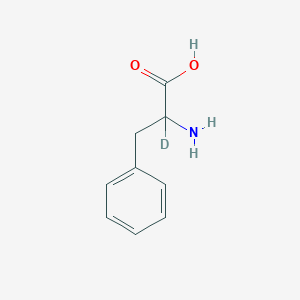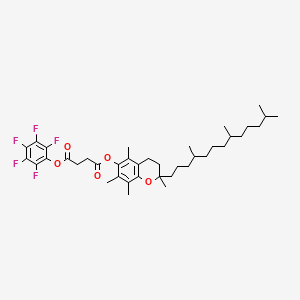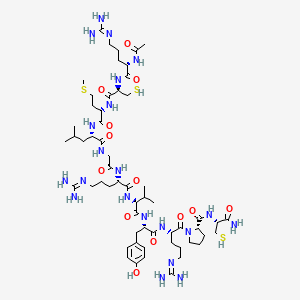
Ac-hMCH(6-16)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Arg6-cyclo(S-S)(Cys7-Met8-Leu9-Gly10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2, commonly referred to as Ac-hMCH(6-16)-NH2, is a peptide agonist of human melanin-concentrating hormone. This compound binds to and activates both human melanin-concentrating hormone receptors, hMCH-1R and hMCH-2R, which are present in the brain .
Vorbereitungsmethoden
The synthesis of Ac-hMCH(6-16)-NH2 involves the preparation of analogs where specific amino acids are replaced with various D-amino acids or L-amino acids. For instance, Arg in position 6 can be replaced with D-Arg, and Gly in position 10 can be substituted with Asn. These modifications result in potent agonists with improved selectivity for hMCH-1R over hMCH-2R .
Analyse Chemischer Reaktionen
Ac-hMCH(6-16)-NH2 undergoes various chemical reactions, including substitution reactions where specific amino acids are replaced to enhance its selectivity and potency. Common reagents used in these reactions include D-amino acids and L-amino acids. The major products formed from these reactions are potent agonists with improved selectivity for hMCH-1R .
Wissenschaftliche Forschungsanwendungen
Ac-hMCH(6-16)-NH2 has significant applications in scientific research, particularly in the study of feeding behavior and metabolic disorders. It is used to investigate the physiological functions of melanin-concentrating hormone receptors and their role in regulating appetite and energy balance. This compound is also valuable in the development of selective agonists for therapeutic purposes .
Wirkmechanismus
Ac-hMCH(6-16)-NH2 exerts its effects by binding to and activating human melanin-concentrating hormone receptors, hMCH-1R and hMCH-2R. The binding of this peptide to the receptors triggers a cascade of molecular events that regulate feeding behavior and energy balance. The structural changes in positions 6 and 10 of the peptide allow for efficient interactions with hMCH-1R, making it a potent agonist .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Ac-hMCH(6-16)-NH2 include other peptide agonists of human melanin-concentrating hormone, such as Ac-DArg6-cyclo(S-S)(Cys7-Met8-Leu9-Asn10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2. These compounds share structural similarities but differ in their selectivity and potency for hMCH-1R and hMCH-2R. The uniqueness of this compound lies in its ability to bind and activate both receptors equally well .
Eigenschaften
Molekularformel |
C58H99N21O13S3 |
|---|---|
Molekulargewicht |
1394.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H99N21O13S3/c1-30(2)25-39(74-49(86)37(19-24-95-6)72-52(89)42(29-94)77-48(85)35(70-32(5)80)11-7-20-66-56(60)61)47(84)69-27-44(82)71-36(12-8-21-67-57(62)63)50(87)78-45(31(3)4)54(91)75-40(26-33-15-17-34(81)18-16-33)51(88)73-38(13-9-22-68-58(64)65)55(92)79-23-10-14-43(79)53(90)76-41(28-93)46(59)83/h15-18,30-31,35-43,45,81,93-94H,7-14,19-29H2,1-6H3,(H2,59,83)(H,69,84)(H,70,80)(H,71,82)(H,72,89)(H,73,88)(H,74,86)(H,75,91)(H,76,90)(H,77,85)(H,78,87)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1 |
InChI-Schlüssel |
GCUCBSVZUDAARP-IHLBVCFISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


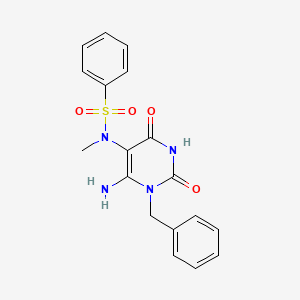
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
